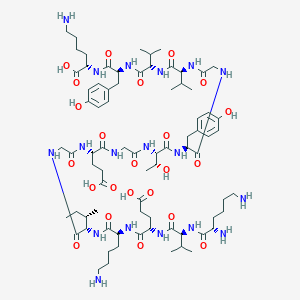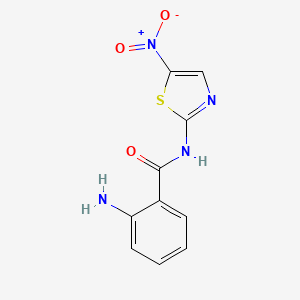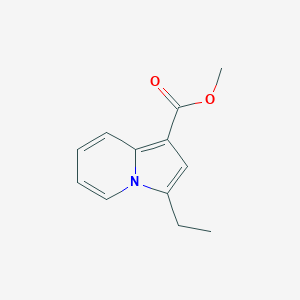
Tyrosine Kinase Peptide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosine Kinase Peptide 1 is a synthetic peptide sequence derived from amino acid residues. It serves as a substrate for various tyrosine kinases, enzymes that play a crucial role in signal transduction pathways within cells. These pathways are essential for numerous cellular processes, including growth, differentiation, and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tyrosine Kinase Peptide 1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes cycles of deprotection, coupling, and washing steps to ensure the correct sequence and purity of the peptide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. These systems optimize reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosine Kinase Peptide 1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tyrosine residues in the peptide can be oxidized using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence using chemical or enzymatic methods.
Major Products Formed: The major products of these reactions include oxidized tyrosine residues, reduced cysteine residues, and modified peptide sequences with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Peptide 1 is widely used in scientific research due to its role as a substrate for tyrosine kinases. Its applications include:
Chemistry: Studying the kinetics and mechanisms of tyrosine kinase reactions.
Biology: Investigating signal transduction pathways and cellular responses to growth factors.
Medicine: Developing diagnostic tools and therapeutic agents for diseases involving tyrosine kinase dysregulation, such as cancer.
Industry: Producing reagents and kits for biochemical assays and drug discovery.
Wirkmechanismus
Tyrosine Kinase Peptide 1 exerts its effects by serving as a substrate for tyrosine kinases. These enzymes phosphorylate the tyrosine residues within the peptide, leading to the activation of downstream signaling pathways. The molecular targets and pathways involved include various receptor tyrosine kinases (RTKs) and non-canonical WNT signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Epidermal Growth Factor Receptor (EGFR) Peptide
Insulin Receptor Peptide
Fibroblast Growth Factor Receptor (FGFR) Peptide
Eigenschaften
Molekularformel |
C77H124N18O23 |
|---|---|
Molekulargewicht |
1669.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
InChI-Schlüssel |
LJDCPBIMSKFGET-OTBOVQIOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)


![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)




![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)

